
N-(2-hydrazinyl-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydrazinyl-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as HPOB, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. HPOB is a potent inhibitor of lysine acetyltransferases (KATs), which are enzymes that play a crucial role in epigenetic regulation.
Applications De Recherche Scientifique
Synthesis and Molecular Applications
A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives starting from a related compound, highlighting their antimicrobial and antioxidant activities. This research underscores the compound's utility in generating new molecules with potential therapeutic applications (E. M. Flefel et al., 2018).
Antimicrobial Activity
Further investigations into benzocaine hydrazide derivatives by Han et al. (2017) demonstrated their in vitro antibacterial activity against various bacterial strains, indicating the potential for these compounds to serve as bases for developing new antibacterial agents (M. Han et al., 2017).
Analytical Applications
Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for the separation of related substances, demonstrating the compound's relevance in analytical chemistry and pharmaceutical quality control (Lei Ye et al., 2012).
Antitumor Activity
Wolf et al. (2004) researched radioiodinated benzamide derivatives for their selective cytotoxicity against melanotic melanoma, showcasing the potential for developing targeted therapeutic agents for melanoma treatment (Markus Wolf et al., 2004).
Chemical Properties and Reactions
Music and Verček (2005) investigated reactions of acylglycines with heteroarylhydrazines, leading to the synthesis of acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides, contributing to the understanding of chemical reactions and properties of related compounds (Irena Music & B. Verček, 2005).
Propriétés
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c14-16-12(18)9-15-13(19)10-3-5-11(6-4-10)22(20,21)17-7-1-2-8-17/h3-6H,1-2,7-9,14H2,(H,15,19)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHRPQLCIJNXBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydrazinyl-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

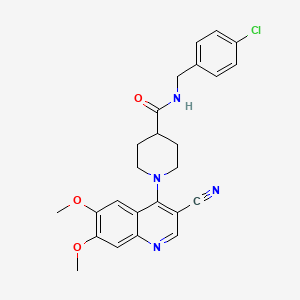


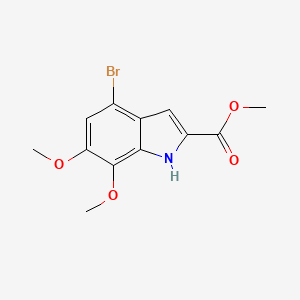
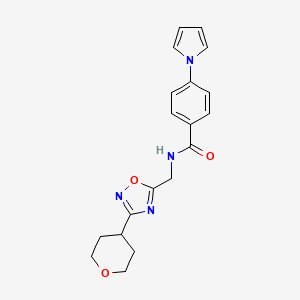
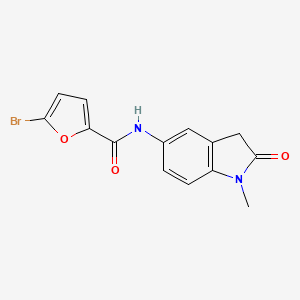
![N-[4-(dimethylamino)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2380329.png)

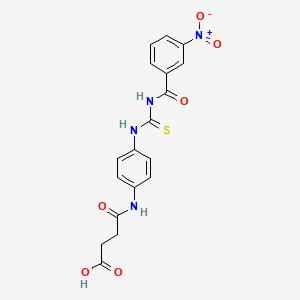
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2380333.png)
![4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2380334.png)


